molecular formula C10H9Br3O2 B14631728 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole CAS No. 56312-11-9

5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole

Cat. No.: B14631728
CAS No.: 56312-11-9
M. Wt: 400.89 g/mol
InChI Key: BPTYOHZNQSPECP-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is a brominated organic compound known for its unique structure and reactivity. This compound features a benzodioxole core substituted with bromine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole derivatives. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid bromine carriers and environmentally benign solvents is preferred to minimize hazardous waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole involves its interaction with molecular targets through bromine atoms. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures. The pathways involved often include halogen bonding and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

56312-11-9

Molecular Formula

C10H9Br3O2

Molecular Weight

400.89 g/mol

IUPAC Name

5-bromo-6-(2,3-dibromopropyl)-1,3-benzodioxole

InChI

InChI=1S/C10H9Br3O2/c11-4-7(12)1-6-2-9-10(3-8(6)13)15-5-14-9/h2-3,7H,1,4-5H2

InChI Key

BPTYOHZNQSPECP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC(CBr)Br)Br

Origin of Product

United States

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